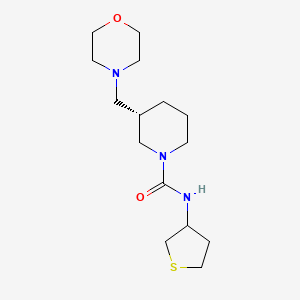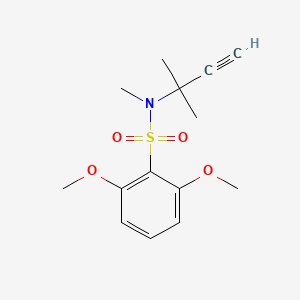
(3S)-3-(morpholin-4-ylmethyl)-N-(thiolan-3-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(morpholin-4-ylmethyl)-N-(thiolan-3-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring substituted with a morpholin-4-ylmethyl group and a thiolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(morpholin-4-ylmethyl)-N-(thiolan-3-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Morpholin-4-ylmethyl Group: This step often involves the reaction of the piperidine derivative with morpholine in the presence of a suitable base and solvent.
Attachment of the Thiolan-3-yl Group: The thiolan-3-yl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated piperidine derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolan-3-yl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amines.
Substitution: The piperidine and morpholine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-(morpholin-4-ylmethyl)-N-(thiolan-3-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders or infections.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable in the production of a wide range of products.
Mechanism of Action
The mechanism of action of (3S)-3-(morpholin-4-ylmethyl)-N-(thiolan-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholin-4-ylmethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiolan-3-yl group can participate in covalent bonding with target proteins. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(piperidin-4-ylmethyl)-N-(thiolan-3-yl)piperidine-1-carboxamide: Similar structure but lacks the morpholine ring.
(3S)-3-(morpholin-4-ylmethyl)-N-(pyrrolidin-3-yl)piperidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of the thiolan ring.
(3S)-3-(morpholin-4-ylmethyl)-N-(thiolan-3-yl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of the piperidine ring.
Uniqueness
The uniqueness of (3S)-3-(morpholin-4-ylmethyl)-N-(thiolan-3-yl)piperidine-1-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholine and thiolan groups allows for diverse interactions with biological targets, potentially leading to unique therapeutic effects.
Properties
IUPAC Name |
(3S)-3-(morpholin-4-ylmethyl)-N-(thiolan-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2S/c19-15(16-14-3-9-21-12-14)18-4-1-2-13(11-18)10-17-5-7-20-8-6-17/h13-14H,1-12H2,(H,16,19)/t13-,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLLINJLZWHCRF-LSLKUGRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CCSC2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)NC2CCSC2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2-Propylsulfonylphenyl)sulfonylethyl]pyrazole](/img/structure/B6708169.png)
![Methyl 5-[(1-cyano-1-cyclopropylethyl)-methylsulfamoyl]-2-methylbenzoate](/img/structure/B6708177.png)
![3-[1-[(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)amino]ethyl]phenol](/img/structure/B6708185.png)
![[4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone](/img/structure/B6708186.png)
![1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea](/img/structure/B6708193.png)
![3-cyclopropyl-N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-1,2-oxazole-5-carboxamide](/img/structure/B6708197.png)
![N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine](/img/structure/B6708199.png)

![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6708221.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea](/img/structure/B6708225.png)
![N-[3-[1-(3-ethylsulfanylpropylcarbamoylamino)ethyl]phenyl]acetamide](/img/structure/B6708226.png)
![3-methylsulfonyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6708234.png)
![methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate](/img/structure/B6708242.png)
![3-methylsulfonyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B6708247.png)
